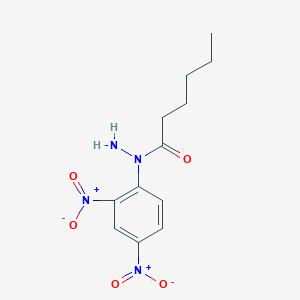

N-(2,4-dinitrophenyl)hexanehydrazide

Description

N-(2,4-Dinitrophenyl)hexanehydrazide is a hydrazide derivative characterized by a 2,4-dinitrophenyl (DNP) group attached to a hexanoyl hydrazine moiety. This compound belongs to a broader class of dinitrophenylhydrazine derivatives, which are widely studied for their diverse chemical reactivity, biological activities, and applications in analytical chemistry and drug discovery. The synthesis of such compounds typically involves nucleophilic substitution reactions between hydrazine and acyl chlorides or activated aromatic halides, as seen in analogous derivatives . The electron-withdrawing nitro groups on the phenyl ring enhance the electrophilicity of the adjacent carbon, facilitating nucleophilic attack by hydrazine .

Its DNP group contributes to distinctive spectroscopic properties (e.g., UV-Vis absorption) and reactivity, including participation in phosphorylation and hydrazone formation . Below, we systematically compare this compound with structurally and functionally related compounds.

Properties

Molecular Formula |

C12H16N4O5 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

N-(2,4-dinitrophenyl)hexanehydrazide |

InChI |

InChI=1S/C12H16N4O5/c1-2-3-4-5-12(17)14(13)10-7-6-9(15(18)19)8-11(10)16(20)21/h6-8H,2-5,13H2,1H3 |

InChI Key |

QZIIPXZLGQUQSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE is synthesized through a condensation reaction between hexanal and 2,4-dinitrophenylhydrazine. The reaction typically involves mixing hexanal with a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid. The mixture is then stirred at room temperature until the formation of a yellow or orange precipitate, which is the desired hydrazone .

Industrial Production Methods

While specific industrial production methods for N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and concentration, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE primarily undergoes nucleophilic addition-elimination reactions. In these reactions, the hydrazone group can react with various nucleophiles, leading to the formation of different products .

Common Reagents and Conditions

The common reagents used in the reactions involving N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE include methanol, sulfuric acid, and various nucleophiles. The reactions are typically carried out at room temperature, although specific conditions may vary depending on the desired product .

Major Products Formed

The major products formed from the reactions of N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE depend on the nucleophile used. For example, when reacted with water, the product is the original aldehyde or ketone, along with 2,4-dinitrophenylhydrazine .

Scientific Research Applications

N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE has several applications in scientific research:

Analytical Chemistry: It is used as a reagent for the detection and quantification of aldehydes and ketones in various samples.

Environmental Monitoring: It is employed in the analysis of environmental samples to detect pollutants and contaminants.

Biological Studies: The compound is used in studies involving oxidative stress and lipid peroxidation, as it can react with aldehydes formed during these processes.

Mechanism of Action

The mechanism of action of N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine group adds across the carbon-oxygen double bond of the aldehyde or ketone, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone .

Comparison with Similar Compounds

N-(2,4-Dinitrophenyl)hydrazine Derivatives

- 2,4-Dinitrophenylhydrazine (DNPH): The parent compound, DNPH (C₆H₃(NO₂)₂NHNH₂), is a well-known carbonyl detection reagent. It forms hydrazones with aldehydes/ketones, characterized by distinct melting points for identification . Compared to N-(2,4-dinitrophenyl)hexanehydrazide, DNPH lacks the hexanoyl group, rendering it more polar and less suited for lipid bilayer penetration.

- N-(2,4-Dinitrophenyl)-L-serine: This derivative features a serine side chain instead of a hexanoyl group. It has a melting point of 177°C and a predicted density of 1.715 g/cm³ . The polar hydroxyl and carboxyl groups in serine enhance water solubility, contrasting with the hydrophobic hexane chain in the target compound.

Schiff Base Derivatives

- N-(2,6-(4-Dimethylaminobenzylidene)-N′-(2,4-dinitrophenyl)hydrazine: Synthesized via condensation of 2,4-dinitrophenylhydrazine with substituted benzaldehydes, this Schiff base exhibits nonlinear optical properties due to electron-donating dimethylamino groups, as confirmed by DFT studies (chemical hardness η = 1.51 eV, electrophilicity ω = 7.39 eV) . In contrast, this compound lacks conjugated π-systems, reducing its optical activity but improving thermal stability.

- N-(2,4-Dinitrophenyl)-N’-(4’-methoxybenzylidene)-hydrazone : This hydrazone derivative showed moderate alpha-amylase inhibition (IC₅₀ = 23.78 µg/mL), attributed to the methoxy group’s electron-donating effects . The hexanehydrazide’s aliphatic chain may reduce enzyme binding affinity compared to aromatic hydrazones.

Physicochemical Properties

Table 1: Comparative Physicochemical Properties

*Predicted based on structural analogs.

The hexane chain in this compound likely reduces solubility in polar solvents compared to DNPH or serine derivatives. However, this hydrophobicity may enhance bioavailability in lipid-rich environments .

Phosphorylation Reactions

- N-(2,4-Dinitrophenyl)-N-phosphonohydrazine: Formed via reaction of DNPH with bis(2,4-dinitrophenyl) phosphate, this compound undergoes intramolecular rearrangement, with 58% N-phosphorylation at pD = 10 . The hexanehydrazide’s acyl group may sterically hinder similar phosphorylation at nitrogen, favoring alternative reaction pathways.

Computational and Thermodynamic Insights

Table 3: Quantum Chemical Parameters (DFT/6-311G+(2d,p))

| Compound | Chemical Hardness (η, eV) | Electrophilicity (ω, eV) |

|---|---|---|

| N-(2,6-Dimethylaminobenzylidene)-DNP hydrazine | 1.51 | 7.39 |

| This compound* | ~1.3 (predicted) | ~6.5 (predicted) |

*Estimated based on substituent effects. The lower η and ω values for the hexanehydrazide suggest higher chemical softness and reactivity compared to Schiff bases, aligning with its role in RKIP binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.